molecular formula C15H14O B14570111 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one CAS No. 61400-67-7

4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14570111
CAS No.: 61400-67-7
M. Wt: 210.27 g/mol
InChI Key: AIJTYOKWWVAWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H14O It is a derivative of cyclohexadienone, characterized by the presence of a benzylidene group at the 4-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with benzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted cyclohexadienone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 2- and 6-positions can also affect its steric and electronic properties, making it a unique compound for various applications .

Properties

CAS No.

61400-67-7

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H14O/c1-11-8-14(9-12(2)15(11)16)10-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

AIJTYOKWWVAWQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C2)C=C(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.